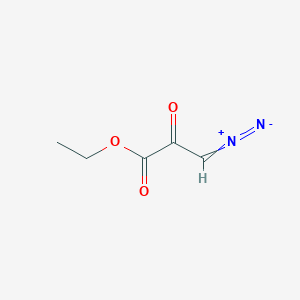

Ethyl 3-diazo-2-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-diazo-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFADAFQNHSDFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707922 | |

| Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-10-9 | |

| Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-diazo-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Diazo Transfer Using Tosyl Azide

The most established method involves transferring a diazo group to ethyl 2-oxopropanoate (ethyl pyruvate) using tosyl azide (4-toluenesulfonyl azide) under basic conditions. The reaction proceeds via deprotonation of the α-carbonyl position, followed by nucleophilic attack on the azide reagent.

Procedure :

- Ethyl 2-oxopropanoate (10 mmol) is dissolved in dichloromethane (10 mL).

- Tosyl azide (12 mmol) and triethylamine (1.2 equiv) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 12–24 hours.

- The product is purified via column chromatography (cyclohexane/ethyl acetate).

Mechanism :

$$

\text{RCOCO}2\text{Et} + \text{Tosyl-N}3 \xrightarrow{\text{Et}3\text{N}} \text{RC(N}2\text{)CO}2\text{Et} + \text{Tosyl-NH}2

$$

Modified Diazo Transfer Reagents

To address limitations of tosyl azide (e.g., hazardous by-products), nonafluorobutanesulfonyl azide and imidazolinium salts have been developed. These reagents offer improved stability and easier by-product removal.

Example :

- Nonafluorobutanesulfonyl azide : Reactions proceed at ambient temperature in acetonitrile, yielding 75% with minimal purification.

- 2-Azido-1,3-dimethylimidazolinium salts : These reagents decompose at >200°C, enhancing safety during large-scale synthesis.

Alternative Synthetic Routes

Continuous Flow Synthesis

A microreactor-based approach minimizes handling of hazardous intermediates. Ethyl 2-oxopropanoate, tosyl azide, and triethylamine are pumped through a PFA capillary under ultrasonication (40°C, 40 kHz), achieving 60% yield in 30 minutes.

Advantages :

- Reduced exposure to explosive intermediates.

- Scalable for industrial production.

Benzoylation/Debenzoylation Method

This two-step protocol, developed by Taber et al., involves:

- Protecting ethyl 2-oxopropanoate with benzoyl chloride.

- Performing diazo transfer followed by deprotection.

Industrial Production and Scalability

Large-Scale Diazo Transfer

Industrial setups use continuous flow reactors to enhance mixing and temperature control. Key parameters include:

- Solvent : Dichloroethane (DCE) for improved reagent solubility.

- Catalyst : Silver triflimide (AgNTf$$_2$$) accelerates diazo transfer in <1 hour.

Table 1: Comparison of Industrial Methods

| Method | Reagents | Conditions | Yield | By-Product Removal |

|---|---|---|---|---|

| Batch (Tosyl Azide) | Tosyl azide, Triethylamine | 25°C, 24 h | 70% | Moderate |

| Flow (Nonafluoro) | Nonafluorobutanesulfonyl azide | 40°C, 0.5 h | 75% | Easy |

| Catalytic (AgNTf$$_2$$) | Silver triflimide | 50°C, 1 h | 80% | High |

Experimental Optimization

Solvent and Base Effects

Reaction Monitoring

FT-IR spectroscopy tracks the disappearance of the azide stretch (2100 cm$$^{-1}$$) and emergence of diazo peaks (2050 cm$$^{-1}$$).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-diazo-2-oxopropanoate undergoes a variety of chemical reactions, including:

Cyclopropanation: Reaction with alkenes to form cyclopropanes.

Wolff Rearrangement: Thermal or photochemical decomposition to form ketenes.

Carbene Insertion: Insertion into C-H, N-H, and O-H bonds to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Cyclopropanation: Typically involves the use of transition metal catalysts such as rhodium or copper complexes.

Wolff Rearrangement: Can be induced by heat or ultraviolet light.

Carbene Insertion: Often catalyzed by transition metals or conducted under photochemical conditions.

Major Products:

Cyclopropanes: Formed from the reaction with alkenes.

Ketenes: Produced via Wolff rearrangement.

Various substituted compounds: Resulting from carbene insertion reactions.

Scientific Research Applications

Key Chemical Reactions

Ethyl 3-diazo-2-oxopropanoate participates in several key reactions:

- Cyclopropanation : Reacts with alkenes to form cyclopropanes.

- Wolff Rearrangement : Decomposes thermally or photochemically to produce ketenes.

- Carbene Insertion : Inserts into C-H, N-H, and O-H bonds to create new carbon-carbon or carbon-heteroatom bonds.

Chemistry

This compound is widely used as a reagent in the synthesis of complex organic molecules. It has been effectively employed in multicomponent reactions (MCRs) to produce structurally diverse compounds. For instance, it has been utilized in rhodium-catalyzed reactions to synthesize α,α,α-trisubstituted esters or amides.

Biology

In biological research, this compound has been explored for its potential to modify biomolecules and synthesize bioactive compounds. Studies indicate that diazo compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered metabolite levels. Additionally, they can influence cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

Medicine

In medicinal chemistry, this compound has been investigated for its role in developing pharmaceuticals and agrochemicals. Its derivatives have shown enhanced pharmacological properties in various case studies, demonstrating its relevance in drug development .

Case Study 1: Synthesis of Bioactive Compounds

A notable case study highlighted the use of this compound in synthesizing derivatives with improved pharmacological properties. Researchers successfully created compounds that exhibited significant biological activity through targeted modifications.

Case Study 2: Enzyme Inhibition Studies

Another study focused on the inhibitory effects of diazo compounds on specific metabolic enzymes. By employing this compound in various assays, researchers were able to demonstrate its potential as a tool for studying metabolic pathways and enzyme regulation .

Mechanism of Action

The mechanism of action of ethyl 3-diazo-2-oxopropanoate primarily involves the generation of reactive carbene intermediates. These carbenes can insert into various bonds, facilitating the formation of new chemical structures. The diazo group (-N=N-) decomposes to release nitrogen gas, driving the formation of the carbene species .

Comparison with Similar Compounds

Nitropyridine-Substituted β-Ketoesters

Examples :

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Yield: 50%)

- Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (Yield: 45%)

These derivatives, synthesized via nucleophilic substitution on nitropyridine precursors , lack the diazo group but feature electron-withdrawing nitro and chloro substituents on the pyridine ring. The nitro group enhances electrophilicity at the β-ketoester carbonyl, favoring nucleophilic attacks. However, their lower yields (45–50%) compared to ethyl 3-diazo-2-oxopropanoate (68%) suggest greater synthetic challenges due to steric or electronic effects of the nitropyridine moiety.

| Property | This compound | Nitropyridine Derivatives |

|---|---|---|

| Functional Group | Diazo (–N₂) | Nitro (–NO₂), Chloro (–Cl) |

| Yield | 68% | 45–50% |

| Key Reactivity | Carbene generation, cycloadditions | Electrophilic substitutions |

Cyclopropyl-Substituted β-Ketoesters

Examples :

- Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate

- Ethyl 3-cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate

These compounds, synthesized via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with benzyl halides , incorporate cyclopropyl and fluorobenzyl groups. Unlike this compound, these derivatives lack the diazo group, limiting their use in carbene-mediated transformations. Their synthesis requires strong bases (DIPEA) and lithium salts, contrasting with the milder conditions of diazo compound preparation.

Aryl-Substituted β-Ketoesters

Examples :

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

- Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Aryl-substituted β-ketoesters are widely used as intermediates in drug discovery. For instance, ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is valued for its role in synthesizing bioactive molecules . The fluorine atoms enhance metabolic stability and binding affinity in medicinal chemistry applications. Unlike this compound, these compounds lack the diazo group but benefit from aryl substituents that modulate electronic and steric properties.

| Property | This compound | Aryl-Substituted Derivatives |

|---|---|---|

| Key Functional Group | Diazo (–N₂) | Aryl (e.g., fluorophenyl) |

| Applications | Carbene chemistry, cycloadditions | Drug intermediates, bioactivity |

Other Diazo-Containing Compounds

Example :

- Methyl 3-[3-(2-benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate

This compound, synthesized via multistep reactions involving LiOH and 1,1'-carbonyldiimidazole , shares the diazo functionality with this compound. However, its piperidinyl and benzyloxyethyl substituents introduce complexity, enabling applications in Rh(II)-catalyzed reactions. The diazo group in both compounds serves as a carbene precursor, but the piperidinyl derivative’s steric bulk may limit reactivity compared to the simpler this compound.

Biological Activity

Ethyl 3-diazo-2-oxopropanoate is a diazo compound known for its diverse biological activities and applications in organic synthesis. This article provides an in-depth exploration of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound (CAS Number: 14214-10-9) is characterized by the presence of a diazo group (-N=N-) and an ester functional group. It is notable for its reactivity in various chemical transformations, making it a valuable reagent in synthetic organic chemistry. The molecular formula is .

Target of Action

this compound acts primarily as a reactive electrophile in biochemical pathways. Its diazo group allows it to participate in bioorthogonal transformations and to modify biomolecules selectively .

Mode of Action

The compound undergoes several types of reactions, including:

- Cyclopropanation : Reacting with alkenes to form cyclopropanes.

- Wolff Rearrangement : Decomposing thermally or photochemically to produce ketenes.

- Carbene Insertion : Inserting into C-H, N-H, and O-H bonds to form new carbon-carbon or carbon-heteroatom bonds .

This compound exhibits several key biochemical properties:

- Reactivity : It can undergo a wide range of transformations, including cycloadditions and rearrangements.

- Influence on Cellular Functions : Diazo compounds have been shown to affect cell signaling pathways, gene expression, and cellular metabolism .

1. Synthesis and Reaction Pathways

Recent studies have highlighted the utility of this compound in multicomponent reactions (MCRs). For example, it has been used in the synthesis of α,α,α-trisubstituted esters or amides through Rh-catalyzed reactions involving complex substrates . This demonstrates its potential in generating structurally diverse compounds efficiently.

2. Biological Activity Studies

This compound has been investigated for its biological effects in various models:

- Inhibition Studies : Research indicates that diazo compounds can inhibit specific enzymes involved in metabolic pathways, leading to altered metabolite levels .

- Cellular Impact : Studies have shown that these compounds can influence cellular processes such as apoptosis and proliferation through modulation of signaling pathways .

3. Case Studies

A notable case study involved the application of this compound in the synthesis of bioactive compounds. Researchers utilized this compound to create derivatives with enhanced pharmacological properties, demonstrating its relevance in medicinal chemistry .

Table: Summary of Key Properties and Reactions

| Property/Reaction Type | Description |

|---|---|

| Molecular Formula | |

| Main Functional Groups | Diazo group (-N=N-) and ester |

| Key Reactions | Cyclopropanation, Wolff rearrangement, Carbene insertion |

| Biological Effects | Modulation of enzyme activity, impact on cell signaling |

| Applications | Synthesis of pharmaceuticals, agrochemicals |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-diazo-2-oxopropanoate, and how can reaction conditions influence yield?

- This compound is typically synthesized via diazo transfer reactions. A modified procedure involves reacting ethyl 2-oxopropanoate derivatives with diazo-transfer agents like p-ABSA (p-acetamidobenzenesulfonyl azide) in the presence of a base (e.g., DBU) in acetonitrile. For example, Ethyl 2-diazopropanoate was synthesized in 47% yield using DBU and p-ABSA under reflux conditions . Key variables affecting yield include temperature, stoichiometry of the diazo-transfer agent, and reaction time. Lower temperatures (0–25°C) often minimize side reactions like dimerization.

Q. How should researchers characterize the stability of this compound under different storage conditions?

- Diazo compounds are light- and heat-sensitive. Stability tests should include:

- Thermal stability : Differential scanning calorimetry (DSC) to detect exothermic decomposition.

- Photostability : Exposure to UV-Vis light (e.g., 365 nm) with periodic NMR monitoring for diazo group integrity.

- Storage : Solutions in anhydrous solvents (e.g., THF, CH2Cl2) under inert gas (Ar/N2) at –18°C, as demonstrated for similar diazo compounds .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- <sup>1</sup>H/ <sup>13</sup>C NMR : The diazo group (N2) exhibits no protons but deshields adjacent carbonyl carbons (~170–190 ppm). For example, Ethyl 2-diazopropanoate shows a carbonyl signal at 167 ppm .

- IR Spectroscopy : A strong absorption band at ~2100–2200 cm<sup>−1</sup> (C≡N stretch of the diazo group).

- X-ray Crystallography : Used to resolve stereoelectronic effects, as seen in related diazoamide structures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in transition-metal-catalyzed reactions?

- Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict sites for metal coordination (e.g., Rh(II) or Cu(I)). For instance, the diazo carbon’s electrophilicity and LUMO energy determine its propensity for cyclopropanation or C–H insertion. Comparative studies with analogs like Ethyl 2-diazopropanoate suggest that substituents on the carbonyl group modulate reactivity .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound in asymmetric synthesis?

- Contradictions often arise from competing reaction pathways (e.g., dimerization vs. catalysis). Systematic approaches include:

- Kinetic studies : Varying catalyst loading (e.g., Rh2(OAc)4 at 1–5 mol%) to identify turnover-limiting steps.

- Solvent screening : Polar aprotic solvents (e.g., DCE) enhance metal-carbene stability, while protic solvents may quench intermediates.

- Additive optimization : Chelating agents (e.g., MgCl2) can suppress side reactions, as shown in Rh(II)-catalyzed syntheses .

Q. How do steric and electronic effects in this compound derivatives influence their biological activity?

- Substituents on the diazo or carbonyl groups alter bioavailability and target binding. For example:

- Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, enhancing reactivity with nucleophilic residues in enzymes.

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) reduce metabolic degradation, as observed in bioactive trifluoropropanoate derivatives .

- In vitro assays (e.g., enzyme inhibition) paired with Hammett σpara values can quantify structure-activity relationships (SAR).

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Explosivity risk : Small-scale calorimetry (ARC) to assess decomposition enthalpy.

- Ventilation : Use fume hoods with blast shields, as diazo compounds may release N2 gas violently.

- Quenching : Dilute with cold, inert solvents (e.g., hexane) and neutralize with aqueous ascorbic acid .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the catalytic efficiency of this compound with its methyl or tert-butyl analogs?

- Control variables : Fixed catalyst (e.g., Rh2(S-DOSP)4), solvent (toluene), and substrate (styrene).

- Metrics : Enantiomeric excess (ee, via chiral HPLC), turnover number (TON), and reaction half-life.

- Case study : tert-Butyl 3-diazo-2-oxopropanoate showed higher ee (92%) than ethyl derivatives (85%) in cyclopropanation due to reduced steric crowding .

Q. What methodologies address low reproducibility in diazo compound syntheses?

- Standardization : Pre-drying solvents (MgSO4), using fresh diazo-transfer agents, and rigorous temperature control (±1°C).

- In situ monitoring : ReactIR to track diazo group formation (2100–2200 cm<sup>−1</sup>).

- Batch comparison : Parallel synthesis under identical conditions to isolate operator-dependent variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.